molecular formula C21H26N4O3 B2803997 N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 877631-34-0

N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2803997
CAS No.: 877631-34-0
M. Wt: 382.464
InChI Key: ZPPOBPABXPSSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound identified in forensic chemistry and designed to act as a potent agonist at cannabinoid receptors, specifically targeting the CB1 subtype [https://www.sciencedirect.com/science/article/abs/pii/S0379073820303720]. Its core research value lies in its role as a chemical probe for studying the endocannabinoid system, a critical neuromodulatory network involved in a wide range of physiological processes. Researchers utilize this compound to investigate the mechanisms of cannabinoid receptor signaling, allosteric modulation, and downstream effects in cellular and animal models of neurological function [https://www.ncbi.nlm.nih.gov/books/NBK424745/]. The structural archetype of this compound, featuring a furan ring linked to a piperazine group via an oxalamide core, is characteristic of a class of synthetic cannabinoids developed to explore receptor-ligand interactions with high affinity. Its specific application is in preclinical studies aimed at understanding neuropharmacology, receptor trafficking, and the potential therapeutic or adverse effects associated with potent CB1 receptor activation, contributing vital data to the fields of molecular pharmacology and neuropsychiatric drug discovery.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-2-10-22-20(26)21(27)23-16-18(19-9-6-15-28-19)25-13-11-24(12-14-25)17-7-4-3-5-8-17/h2-9,15,18H,1,10-14,16H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPOBPABXPSSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, with the CAS number 877631-34-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O3C_{21}H_{26}N_{4}O_{3}, and it has a molecular weight of 382.5 g/mol. The structure features a furan ring, a phenylpiperazine moiety, and an oxalamide group, which are critical for its biological activity.

PropertyValue
CAS Number877631-34-0
Molecular FormulaC21H26N4O3
Molecular Weight382.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and neurotransmitter receptors. The furan and piperazine rings facilitate binding to active sites, potentially influencing signaling pathways related to neuroprotection and metabolic regulation.

Antidiabetic Effects

Recent studies have indicated that compounds similar to this compound exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. This is significant in the context of Type 2 Diabetes (T2D), where ER stress contributes to β-cell dysfunction.

Table 1: Comparative Activity of Analogous Compounds

Compound IDMax Activity (%)EC50 (µM)
Compound 1976 ± 1
Compound 5a4518 ± 4
Compound 5g8813 ± 1

These findings suggest that modifications in the chemical structure can enhance the potency and solubility of compounds targeting β-cell protection.

Neuroprotective Properties

The presence of the phenylpiperazine structure suggests potential interactions with serotonin and dopamine receptors, which are crucial in neuroprotection. Preliminary findings indicate that this compound may modulate neurotransmitter levels, thus providing neuroprotective effects.

Case Studies

A study published in Nature Reviews highlighted the efficacy of similar oxalamide derivatives in protecting neuronal cells from oxidative stress. The results demonstrated that these compounds could significantly reduce apoptosis in neuronal cell lines exposed to harmful agents.

Comparison with Similar Compounds

Key Structural Differences :

  • The 4-phenylpiperazine moiety is rare in flavoring oxalamides but common in CNS-targeting pharmaceuticals, suggesting divergent applications .

Flavoring Agents

16.099–16.101) exhibit NOELs (No-Observed-Effect Levels) of 100 mg/kg bw/day in rats, with safety margins exceeding 500 million due to minimal human exposure (0.0002–0.003 μg/kg bw/day) . These compounds are metabolized via hydrolytic cleavage of the oxalamide bond, a pathway likely shared by the target compound. However, the allyl and furan groups in the latter may introduce novel metabolites requiring specific toxicological evaluation .

Pharmacological Potential

The 4-phenylpiperazine group is structurally analogous to ligands of serotonin (5-HT) and dopamine receptors, as seen in compounds like aripiprazole.

Data Gaps and Research Needs

  • 16.100/16.101, the target compound lacks NOEL or metabolic studies.
  • Receptor Binding : The furan and allyl groups may alter interactions with TAS1R1/TAS1R3 umami receptors compared to pyridyl/methoxybenzyl analogues .

Q & A

Q. How can the synthesis of N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide be optimized for reproducibility and scalability?

Category : Synthetic Chemistry Answer : Synthesis optimization involves:

  • Stepwise coupling : Use carbodiimide reagents (e.g., DCC) with HOBt to activate carboxyl groups during amide bond formation, minimizing side reactions .
  • Temperature control : Maintain reactions at 0–5°C for sensitive intermediates (e.g., allyl amine coupling) to prevent decomposition .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol for ≥95% purity .
  • Scalability : Transition from batch to continuous flow reactors for large-scale production, ensuring consistent mixing and reduced reaction times .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Category : Structural Elucidation Answer : Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm allyl, furan, and piperazine proton environments (e.g., allyl protons at δ 5.2–5.8 ppm; furan protons at δ 6.3–7.4 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ ~470–480 Da) and isotopic patterns .
  • X-ray crystallography : Resolve 3D conformation, particularly the spatial arrangement of the piperazine and furan moieties, to inform docking studies .

Q. What in vitro assays are recommended for preliminary screening of biological activity?

Category : Biological Screening Answer :

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with ciprofloxacin/fluconazole as controls .
  • Anticancer profiling : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM, assessing IC₅₀ values and comparing to doxorubicin .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., RSK2) or proteases, using ATP/peptide substrates to measure competitive inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally analogous oxalamides?

Category : Data Analysis Answer :

  • SAR studies : Systematically vary substituents (e.g., replace allyl with benzyl or morpholinopropyl groups) to isolate contributions of specific moieties to activity .
  • Binding affinity assays : Use surface plasmon resonance (SPR) to quantify interactions with targets (e.g., RSK2), correlating KD values with cytotoxicity .
  • Computational modeling : Perform molecular dynamics simulations to compare binding poses of active vs. inactive analogs, identifying critical H-bonding or steric interactions .

Q. What strategies improve metabolic stability in oxalamide derivatives like this compound?

Category : Medicinal Chemistry Optimization Answer :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS. Low stability (<30% at 1 hr) indicates susceptibility to CYP450 oxidation .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenylpiperazine ring to block oxidative metabolism .
  • Prodrug approaches : Mask the oxalamide group with ester prodrugs, enhancing plasma stability while retaining intracellular activity .

Q. How can researchers design experiments to elucidate the mechanism of action in neurological targets?

Category : Mechanistic Studies Answer :

  • Receptor binding assays : Radioligand displacement (e.g., [³H]-spiperone for dopamine D2/D3 receptors) to assess affinity, with Ki values <100 nM suggesting therapeutic potential .
  • Calcium imaging : Measure intracellular Ca²⁺ flux in neuronal cells (e.g., SH-SY5Y) to evaluate GPCR modulation .
  • Knockdown models : Use siRNA targeting suspected receptors (e.g., 5-HT1A) in vitro to confirm functional dependency .

Q. What experimental controls are essential when assessing toxicity in preclinical models?

Category : Toxicology Answer :

  • In vitro controls : Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis) in MTT assays to distinguish compound-specific vs. nonspecific effects .
  • Hematological profiling : Compare treated vs. untreated rodents for ALT/AST levels (liver toxicity) and creatinine (renal function) .
  • Off-target screening : Test against hERG channels (patch-clamp assays) to rule out cardiotoxicity risks .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetics?

Category : Pharmacokinetics Answer :

  • LogP optimization : Balance lipophilicity (target LogP 2–3) by modifying the allyl group (e.g., cyclopropyl substitution) to enhance blood-brain barrier penetration .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fraction; PPB >95% may necessitate dosage adjustments .
  • In vivo PK : Administer IV/PO in rodents, calculating AUC and t½ to prioritize analogs with t½ >4 hr for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.